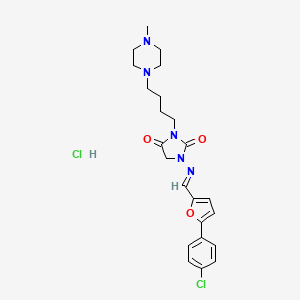
Nitrilotriacetate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriacetate(1-) is a NTA and a tricarboxylic acid monoanion. It is a conjugate base of a nitrilotriacetic acid. It is a conjugate acid of a nitrilotriacetate(2-).
Scientific Research Applications
Metal-Chelating Agent in Detergents
NTA is used as a metal-chelating agent, notably as a substitute for polyphosphates in laundry detergents. Its application has been critical in water treatment due to its ability to form complexes with various metal ions. This property is particularly relevant in areas like nuclear reactor decontamination and processing of nuclear materials (Hamazaki et al., 1985).
Role in Biodegradation
NTA plays a significant role in biodegradation processes. For instance, the bacterium Chelatobacter heintzii utilizes NTA monooxygenase to initiate the biodegradation of NTA, converting it into iminodiacetate and glyoxylate (Xu et al., 1997). This underscores NTA's importance in environmental remediation and waste treatment.
Environmental Stability and Removal
Studies have shown that the stability and removal efficiency of NTA varies with temperature, especially during sewage treatment. Its biodegradation is significantly affected by temperature, indicating that in colder climates, NTA may persist in the environment (Eden et al., 1972).
Therapeutic Agent in Genetic Disorders
NTA, in the form of copper nitrilotriacetate, has been evaluated as a therapeutic agent. It has shown effectiveness in improving survival and copper content in specific genetic conditions in mice, suggesting potential medical applications (Keen et al., 1980).
Surface Plasmon Resonance (SPR) Applications
In the field of biochemistry, NTA has been used in SPR experiments for protein capturing. Its ability to capture histidine-tagged proteins makes it valuable for studying protein interactions and screening for small organic molecules (Yoshitani et al., 2007).
Influence in Plant Uptake of Metals
NTA has been found to influence the uptake of metals by plants. Studies involving tobacco and Indian mustard show that NTA can significantly increase metal uptake and translocation into plant shoots, highlighting its role in phytoextraction and environmental decontamination processes (Wenger et al., 2003; Quartacci et al., 2005)(https://consensus.app/papers/nitrilotriacetate-citric-acidassisted-phytoextraction-quartacci/3de3728954b7520ab75607bab10a79a8/?utm_source=chatgpt).
properties
Molecular Formula |
C6H8NO6- |
|---|---|
Molecular Weight |
190.13 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-1 |
InChI Key |
MGFYIUFZLHCRTH-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



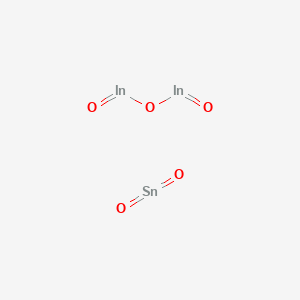

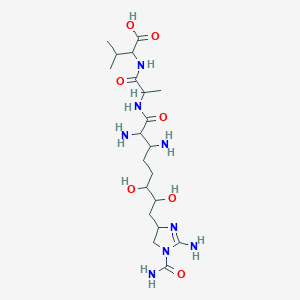
![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)
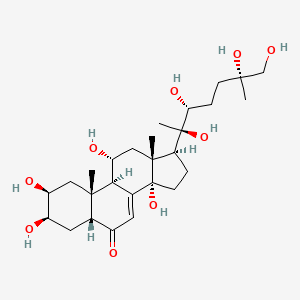
![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)
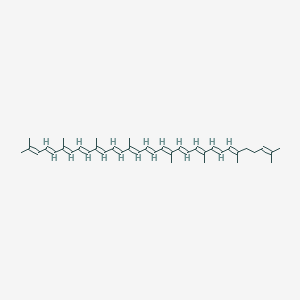
![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)


